molecular formula C8H13NO2 B11765722 Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate

Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B11765722
M. Wt: 155.19 g/mol
InChI Key: JVTRXYCOSJBOQK-UHFFFAOYSA-N
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Description

Methyl 3-azabicyclo[320]heptane-6-carboxylate is a bicyclic compound containing a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate yields bromoacetate, which can then be converted to alpha-diazoacetate. This intermediate undergoes intramolecular cyclopropanation using Ru (II) catalysis to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for higher yields and scalability. The use of transition metal catalysts, such as ruthenium, is common in industrial settings to facilitate the cyclopropanation reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs). This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that includes a nitrogen atom within the ring system. The presence of the carboxylate group contributes to its reactivity and interaction with biological targets.

Biological Activity

1. Interaction with Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Research has shown that derivatives of 3-azabicyclo[3.2.0]heptane exhibit significant binding affinity and functional activity at nAChR subtypes, particularly the alpha4beta2 subtype. Structure-activity relationship studies indicate that modifications on the bicyclic core can enhance binding affinities and agonist activity:

  • Substituent Effects : Compounds with 6-bromo, 6-chloro, or 6-methyl groups on the pyridine ring led to increased binding affinities at the alpha4beta2 nAChR subtype, while maintaining selectivity over other subtypes like alpha3beta4 .

2. Antimicrobial Activity

Recent studies have demonstrated that structural analogues of this compound possess notable antimicrobial properties against both gram-positive and gram-negative bacteria:

  • Mechanism of Action : The antimicrobial efficacy is attributed to the inhibition of cell wall synthesis, leading to bacterial cell death. For instance, derivatives have shown effectiveness against extended-spectrum beta-lactamase (ESBL) producing strains .
Compound Target Bacteria Activity
This compoundE. coli, Staphylococcus aureusEffective
Structural Analogue ABacillus subtilisModerate Activity
Structural Analogue BSerratia marcescensHigh Activity

Case Studies

Case Study 1: Synthesis and Evaluation of nAChR Ligands

A series of compounds derived from 3,6-diazabicyclo[3.2.0]heptane were synthesized and evaluated for their agonist activity at nAChRs. The study highlighted that small substitutions on the bicyclic core could significantly impact their pharmacological profiles, with some compounds exhibiting high selectivity for specific receptor subtypes .

Case Study 2: Antimicrobial Efficacy

In a study evaluating various derivatives for antimicrobial activity, this compound showed promising results against several bacterial strains using agar well diffusion methods . The study compared these results with standard antibiotics like meropenem, establishing a benchmark for effectiveness.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the azabicyclic structure can lead to variations in biological activity:

  • Substituents : The addition of halogens or alkyl groups at specific positions enhances receptor binding.
  • Rigidity and Conformation : The bicyclic nature provides a rigid framework that mimics bioactive alkaloids such as nicotine, which is crucial for receptor interaction.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)6-2-5-3-9-4-7(5)6/h5-7,9H,2-4H2,1H3

InChI Key

JVTRXYCOSJBOQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2C1CNC2

Origin of Product

United States

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